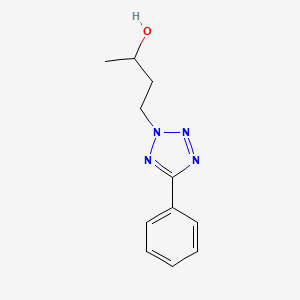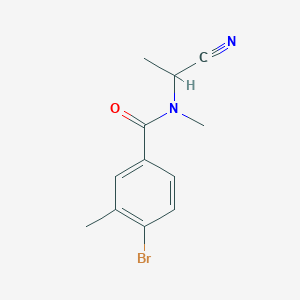
4-(5-Phenyltetrazol-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Phenyltetrazol-2-yl)butan-2-ol, also known as PTBO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTBO belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making 4-(5-Phenyltetrazol-2-yl)butan-2-ol a potential candidate for the development of anticancer drugs. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been found to exhibit antibacterial activity, which is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
4-(5-Phenyltetrazol-2-yl)butan-2-ol has been found to exhibit a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial growth, and the modulation of cellular signaling pathways. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been found to exhibit antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(5-Phenyltetrazol-2-yl)butan-2-ol for lab experiments is its synthetic accessibility, which makes it relatively easy to obtain in large quantities. 4-(5-Phenyltetrazol-2-yl)butan-2-ol is also stable under a wide range of conditions, which makes it suitable for a variety of experimental settings. However, one limitation of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(5-Phenyltetrazol-2-yl)butan-2-ol. One area of interest is the development of 4-(5-Phenyltetrazol-2-yl)butan-2-ol-based materials for use in organic electronics and photovoltaics. Another area of interest is the development of 4-(5-Phenyltetrazol-2-yl)butan-2-ol-based catalysts for use in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
4-(5-Phenyltetrazol-2-yl)butan-2-ol can be synthesized using a multistep process that involves the reaction of 4-pentenal with sodium azide to form 4-pentenyl azide, which is then reduced using lithium aluminum hydride to produce 4-penten-1-amine. The resulting compound is then reacted with phenyl isocyanate to form 4-(5-phenyltetrazol-2-yl)butan-2-ol. The synthesis method has been described in detail in a number of research papers, and the compound has been successfully synthesized in both laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
4-(5-Phenyltetrazol-2-yl)butan-2-ol has been found to exhibit a number of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is in the field of organic electronics, where it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been studied for its potential as a catalyst in organic reactions, and as a precursor for the synthesis of other tetrazole-based compounds with potential biological activities.
Eigenschaften
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-9(16)7-8-15-13-11(12-14-15)10-5-3-2-4-6-10/h2-6,9,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYQHMOASVGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1N=C(N=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyltetrazol-2-yl)butan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)

![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)

![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)

![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)
![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)